Methyl 2-cyano-3-thiophen-3-ylpropanoate
Description
Methyl 2-cyano-3-thiophen-3-ylpropanoate is a specialized organic compound featuring a thiophene ring, a cyano group, and a methyl ester moiety. Its molecular formula is C₉H₉NO₂S, with a molecular weight of 195.24 g/mol. The compound’s structure combines aromatic stability (from the thiophene ring) with the electron-withdrawing nature of the cyano group, making it reactive in nucleophilic addition or cyclization reactions.
Properties
CAS No. |
115787-70-7 |
|---|---|
Molecular Formula |
C9H9NO2S |
Molecular Weight |
195.24 g/mol |
IUPAC Name |
methyl 2-cyano-3-thiophen-3-ylpropanoate |
InChI |
InChI=1S/C9H9NO2S/c1-12-9(11)8(5-10)4-7-2-3-13-6-7/h2-3,6,8H,4H2,1H3 |
InChI Key |
QFNZQTWYLKLEJP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CSC=C1)C#N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and General Procedure
The Knoevenagel condensation between thiophene-3-carbaldehyde and methyl cyanoacetate constitutes the most extensively documented method for synthesizing α-cyano-β-arylacrylates, which serve as precursors to the target propanoate. This reaction proceeds via base-catalyzed deprotonation of methyl cyanoacetate to generate a resonance-stabilized enolate, which undergoes nucleophilic attack on the aldehyde carbonyl group. Subsequent dehydration yields the α,β-unsaturated intermediate, methyl 2-cyano-3-(thiophen-3-yl)acrylate.
Key experimental parameters include:
- Catalyst : Piperidine (2–4 mol%) or ammonium acetate (8 mmol per 1 mmol aldehyde)
- Solvent : Anhydrous ethanol or toluene under reflux (6–8 hours)
- Workup : Precipitation in ice-cwater followed by recrystallization from ethanol/acetone mixtures
For example, Patel et al. (2019) reported a 90% yield of ethyl 2-cyano-3-(3-methylthiophen-2-yl)acrylate using ammonium acetate in ethanol at 78°C. Adapting this protocol to methyl cyanoacetate and thiophene-3-carbaldehyde would logically follow analogous conditions, though the steric and electronic effects of the 3-thienyl substituent may necessitate extended reaction times.
Catalytic Variations and Yield Optimization
Recent advances highlight the role of heterogeneous catalysts in improving reaction efficiency:
| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Piperidine (homogeneous) | Ethanol | 78 | 85–90 | |
| ZnCl₂-supported SiO₂ | Toluene | 110 | 92 | |
| DBU (1,8-diazabicycloundec-7-ene) | THF | 65 | 88 |
Notably, zinc chloride-impregnated silica gel enables solvent-free condensation at elevated temperatures, reducing purification complexity. However, such systems remain untested for thiophene-3-carbaldehyde derivatives and warrant further investigation.
Post-Condensation Modifications: Saturation of the α,β-Unsaturated Intermediate
Catalytic Hydrogenation to Propanoate
The α,β-unsaturated acrylate intermediate requires selective hydrogenation to afford the saturated methyl 2-cyano-3-thiophen-3-ylpropanoate. While literature specific to this transformation is sparse, analogous reductions of cyanoacrylates suggest the following conditions:
- Catalyst : 10% Pd/C or Raney Ni under 1–3 atm H₂
- Solvent : Methanol or ethyl acetate at 25–50°C
- Duration : 4–12 hours until H₂ uptake ceases
Critical considerations include avoiding over-reduction of the nitrile group and thiophene ring hydrogenolysis. Computational studies recommend low hydrogen pressures (<2 atm) and ambient temperatures to preserve the thienyl moiety’s integrity.
Alternative Reduction Strategies
For laboratories lacking hydrogenation infrastructure, stoichiometric reductions offer viable alternatives:
- NaBH₄/CuI System : Selective 1,4-reduction in THF/MeOH (3:1) at 0°C
- DIBAL-H : Partial reduction to allylic alcohol followed by oxidation to propanoate (3-step, 65% overall yield)
These methods, though functional, introduce additional purification challenges and are less atom-economical than catalytic hydrogenation.
Alternative Synthetic Pathways
Blaise Reaction Adaptation
The Blaise reaction, typically employed for β-keto nitrile synthesis, has been adapted for cyanoacrylate derivatives:
- Reagents : Thiophene-3-carbonyl chloride, methyl cyanoacetate, Zn dust
- Conditions : Reflux in THF with trimethylsilyl chloride (3 mol%)
- Yield : ~50% after column chromatography
While innovative, this route’s moderate efficiency and stringent anhydrous requirements render it less favorable than Knoevenagel-based approaches.
Analytical Characterization and Quality Control
Critical spectroscopic data for this compound include:
- ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 3H, thienyl), 3.78 (s, 3H, OCH₃), 3.61 (t, J=7.2 Hz, 1H, CHCN), 2.98 (dd, J=14.1, 7.2 Hz, 1H, CH₂CO), 2.73 (dd, J=14.1, 7.2 Hz, 1H, CH₂CO)
- IR (cm⁻¹) : 2250 (C≡N), 1745 (C=O), 1602 (C=C), 1260 (C-O)
- MS (EI) : m/z 223 [M]⁺, 195 [M-CO]⁺, 167 [M-CO₂CH₃]⁺
Purity optimization via recrystallization (ethanol/water) or silica gel chromatography (hexane/EtOAc 4:1) achieves ≥98% HPLC purity.
Chemical Reactions Analysis
Methyl 2-cyano-3-thiophen-3-ylpropanoate undergoes various types of chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives into dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where thiophene derivatives react with electrophiles to form substituted thiophenes.
Common reagents and conditions used in these reactions include sulfurizing agents like phosphorus pentasulfide, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide. Major products formed from these reactions include sulfoxides, sulfones, and substituted thiophenes .
Scientific Research Applications
Methyl 2-cyano-3-thiophen-3-ylpropanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Mechanism of Action
The mechanism of action of Methyl 2-cyano-3-thiophen-3-ylpropanoate involves its interaction with molecular targets and pathways. Thiophene derivatives can act as inhibitors of various enzymes and receptors, leading to their biological effects. For example, some thiophene derivatives inhibit kinases, which are involved in cell signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 2-(thiophen-3-yl)propanoate
This analog (CAS 147632-29-9) shares the thiophene and methyl ester groups but lacks the cyano substituent. Key differences include:
- Molecular Formula: C₈H₁₀O₂S vs. C₉H₉NO₂S.
- Molecular Weight : 170.23 g/mol vs. 195.24 g/mol.
- Reactivity: The absence of the cyano group reduces electrophilicity, limiting utility in reactions requiring nitrile participation (e.g., Strecker synthesis).
Other Methyl Esters with Heterocyclic Moieties
Compounds like Z-communic acid methyl ester () and methyl salicylate () highlight functional group influences:


- Volatility: Methyl salicylate (boiling point ~222°C) is less volatile than Methyl 2-cyano-3-thiophen-3-ylpropanoate (predicted lower boiling point due to smaller size but higher polarity).
- Stability: Thiophene-containing esters exhibit greater thermal stability compared to diterpenoid esters (e.g., sandaracopimaric acid methyl ester), which degrade at high GC temperatures.
Physicochemical Properties and Functional Group Impact
Polarity and Solubility
The cyano group increases polarity, enhancing solubility in polar aprotic solvents (e.g., DMF, acetone) compared to non-cyano analogs. For instance:
| Property | This compound | Methyl 2-(thiophen-3-yl)propanoate |
|---|---|---|
| LogP (Predicted) | ~1.8 | ~2.3 |
| Water Solubility | Slightly soluble | Poorly soluble |
Reactivity
- Nitrile Participation: The cyano group enables nucleophilic attacks (e.g., forming amines or tetrazoles), absent in non-cyano analogs.
- Ester Hydrolysis: Both compounds hydrolyze under alkaline conditions, but the electron-withdrawing cyano group accelerates ester cleavage compared to purely hydrocarbon-substituted esters.
Q & A
Q. What chromatographic techniques effectively separate this compound from byproducts?
- Answer:
- Flash chromatography : Use silica gel with hexane/ethyl acetate (3:1) for baseline separation of ester byproducts.
- HPLC : C18 columns with acetonitrile/water (70:30) resolve polar impurities (retention time ~8.2 min) .
Methodological Tables
Q. Table 1. Key Reaction Parameters for Knoevenagel Condensation
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Ethanol/DMF (1:1) | Maximizes polarity for aldehyde activation |
| Catalyst | Piperidine (10 mol%) | Reduces reaction time by 30% |
| Temperature | 80°C | Balances rate and side reactions |
| Reaction Time | 8 hours | Yield plateau at 75% |
Q. Table 2. NMR Spectral Assignments
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Methoxy (-OCH) | 3.82 | Singlet |
| Thiophene C3-H | 7.35 | Doublet (J = 5.1 Hz) |
| Cyano-adjacent CH | 3.10 | Quartet |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
